Consistent Inactivity Across 14 Orthogonal High-Throughput Screening Assays Defines a Negative-Control Phenotype
The target compound was evaluated in 14 distinct PubChem BioAssay panels encompassing bacterial enzyme inhibition (BasE, DNA helicase, CapD, MbtI, MenB, LtaS), viral replication and egress (Vibrio cholerae chromosome II, viral RNA polymerase, KSHV latent infection, HCMV nuclear egress), and host protein–protein interaction (GIV GBA-motif/Gαi). The compound returned a uniform outcome of 'Inactive' across all 14 assays with no measurable IC₅₀ or percentage inhibition exceeding the activity threshold [1]. This contrasts with active imidazo[2,1-b]thiazole derivatives such as the FLT3 inhibitor 3-carboxamide series, where sub-micromolar IC₅₀ values were recorded in analogous enzymatic and cellular formats [2].
| Evidence Dimension | Bioactivity outcome in high-throughput screening panels |
|---|---|
| Target Compound Data | 14/14 assays: Inactive (no IC₅₀ measurable) |
| Comparator Or Baseline | 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide: MV4-11 IC₅₀ = 0.002 µM; FLT3 IC₅₀ = 0.022 µM |
| Quantified Difference | Qualitative: target compound is inactive in all tested contexts vs. comparator active at low nM |
| Conditions | 14 distinct PubChem BioAssay panels (bacterial, viral, mammalian protein–protein interaction targets) |
Why This Matters
A compound with a documented, consistent inactivity fingerprint across orthogonal assay systems serves as a validated negative control for assay development, hit triage, and counter-screening campaigns, reducing the risk of false-positive selection when procuring positive-control or tool compounds from the same scaffold class.
- [1] PubChem PUG REST Assay Summary for CID 7025621. National Center for Biotechnology Information (2025). View Source
- [2] Lin, X.-D., Yang, H.-W., Ma, S., Li, W.-W., Zhang, C.-H., Wang, W.-J., Xiang, R., Li, L.-L., Yang, S.-Y. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters 25(19), 4534–4538 (2015). View Source
